

In-Depth Technical Guide to the Physical and Chemical Stability of Clencyclohexerol-d10

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Compound of Interest

Compound Name: Clencyclohexerol-d10

Cat. No.: B585719

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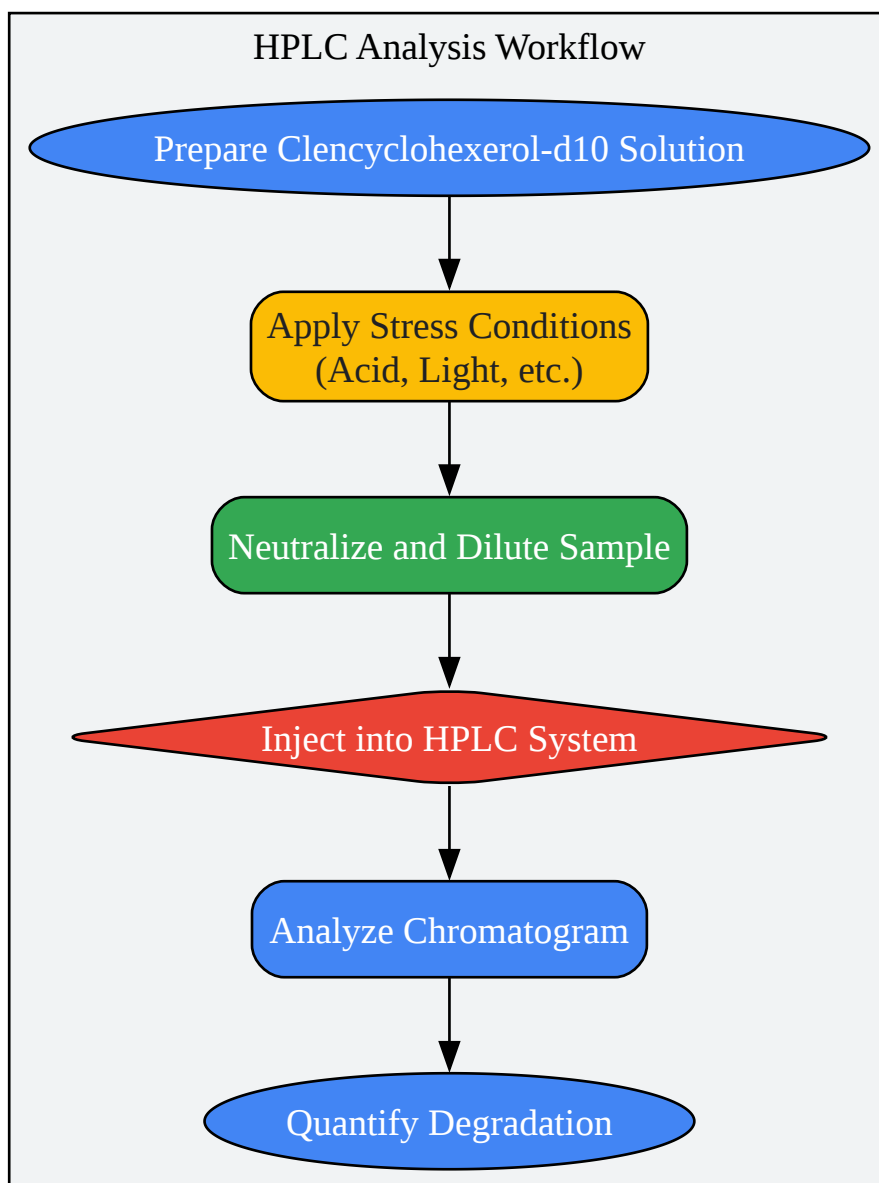
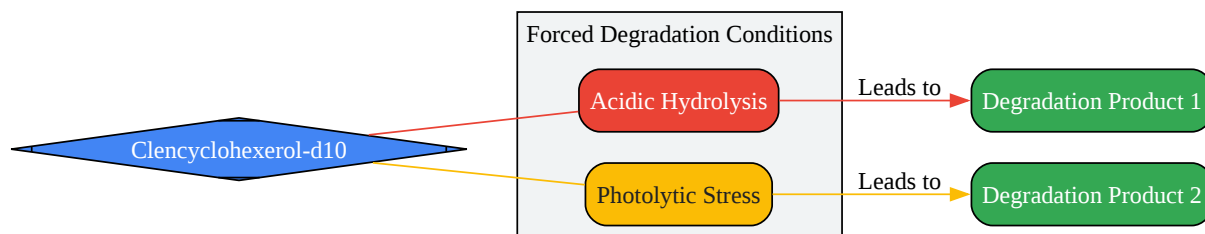
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical stability of **Clencyclohexerol-d10**, a deuterated analog of Clencyclohexerol. Due to the limited availability of direct stability studies on the deuterated form, this document leverages data from its non-deuterated counterpart, Clenbuterol, to infer its stability profile. The isotopic labeling in **Clencyclohexerol-d10** is not expected to significantly alter its fundamental chemical stability.

Compound Overview

Clencyclohexerol-d10 is a labeled analog of Clencyclohexerol and a close structural relative of Clenbuterol, a well-known β 2-adrenergic agonist. It is primarily used as an internal standard in analytical and research applications for the accurate quantification of Clencyclohexerol or related compounds.

Chemical Structure:



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